molecular formula C13H20ClNO B1402682 N-(2-phenylethyl)tetrahydro-2H-pyran-4-amine hydrochloride CAS No. 1158432-79-1

N-(2-phenylethyl)tetrahydro-2H-pyran-4-amine hydrochloride

Cat. No. B1402682
M. Wt: 241.76 g/mol
InChI Key: ZHEYXWMENRGBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-phenylethyl)tetrahydro-2H-pyran-4-amine hydrochloride” is a chemical compound with the molecular formula C13H20ClNO . It contains a total of 35 bonds, including 16 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 ether (aliphatic) .


Molecular Structure Analysis

The molecular structure of “N-(2-phenylethyl)tetrahydro-2H-pyran-4-amine hydrochloride” includes a six-membered ring structure, an aromatic phenyl group, and an aliphatic secondary amine .

Scientific Research Applications

Antimicrobial and Anticoccidial Activity

  • Antimicrobial and Anticoccidial Synthesis : A study by Georgiadis (1976) explored the synthesis of certain derivatives, including 6-methoxy-2-methyl-2-(4'-biphenylyl)tetrahydro-2H-pyran-3-ol, which showed significant antimicrobial and anticoccidial activities. The synthesized compounds demonstrated considerable effectiveness as coccidiostats, providing total protection against Eimeria tenella in chickens when administered orally (Georgiadis, 1976).

Synthesis Methodologies

  • Ultrasound-mediated Synthesis : Wang, Zou, Zhao, and Shi (2011) developed an ultrasound-mediated synthesis method for 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives, offering a more efficient and environmentally friendly approach compared to traditional methods (Wang, Zou, Zhao, & Shi, 2011).
  • Spiro[isoquinoline-4,4′-pyran]-3-imines Synthesis : Kisel’, Platonov, Kostyrko, and Kovtunenko (2000) developed a method for synthesizing 4-[2-(bromomethyl)phenyl] tetrahydro-2H-4-pyrancarbonitrile and its reactions with primary amines, leading to either 4-[2-(R-aminomethyl)phenyl]tetrahydro-2H-4-pyrancarbonitriles or hydrobromides of 2-R-aryl-2,3,2′,3′,5′,6′-hexahydrospiro[isoquinoline-4(1H),4′-pyran]-3-imines (Kisel’, Platonov, Kostyrko, & Kovtunenko, 2000).

Miscellaneous Applications

  • Structural Diversity and Biological Activity : A broad biological activity screening identified some compounds synthesized using variants of N-(2-phenylethyl)tetrahydro-2H-pyran-4-amine hydrochloride as CGRP receptor antagonists, highlighting their potential in pharmacological applications (Lim, Dolzhenko, & Dolzhenko, 2014).
  • Radiation-induced Polymer Modification : Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation with various amines, including N-(2-phenylethyl)tetrahydro-2H-pyran-4-amine hydrochloride derivatives. These modifications increased the thermal stability and exhibited promising antibacterial and antifungal activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).

properties

IUPAC Name

N-(2-phenylethyl)oxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-2-4-12(5-3-1)6-9-14-13-7-10-15-11-8-13;/h1-5,13-14H,6-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEYXWMENRGBHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenylethyl)tetrahydro-2H-pyran-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-phenylethyl)tetrahydro-2H-pyran-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-phenylethyl)tetrahydro-2H-pyran-4-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(2-phenylethyl)tetrahydro-2H-pyran-4-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(2-phenylethyl)tetrahydro-2H-pyran-4-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(2-phenylethyl)tetrahydro-2H-pyran-4-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(2-phenylethyl)tetrahydro-2H-pyran-4-amine hydrochloride

Citations

For This Compound
1
Citations
NS Arutynyan, LA Akopyan, NZ Akopyan… - Russian Journal of …, 2018 - Springer
Cyclization of 2,8-dimethylnona-3,6-diene-5-one furnished 2,6-diisopropyltetrahydro-2H-4-pyranone. The condensation of the latter with alkylaryl and aliphatic amines afforded …
Number of citations: 3 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.